benzimidazo[1,2-b]isoquinolin-11(5H)-one
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Overview
Description
[1,3]Benzimidazo[1,2-b]isoquinolin-11(5H)-one is a heterocyclic compound that features a fused ring system combining benzimidazole and isoquinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]benzimidazo[1,2-b]isoquinolin-11(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-arylbenzimidazoles with appropriate reagents under specific conditions. For example, a copper-catalyzed oxidative cascade cyclization of activated alkenes with azobis compounds can be employed to synthesize cyano-substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[1,3]Benzimidazo[1,2-b]isoquinolin-11(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole or isoquinoline rings.
Scientific Research Applications
[1,3]Benzimidazo[1,2-b]isoquinolin-11(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1,3]benzimidazo[1,2-b]isoquinolin-11(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with a fused benzene and imidazole ring.
Isoquinoline: A compound with a fused benzene and pyridine ring.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: A structurally related compound with different substitution patterns.
Uniqueness
[1,3]Benzimidazo[1,2-b]isoquinolin-11(5H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10N2O |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5H-benzimidazolo[1,2-b]isoquinolin-11-one |
InChI |
InChI=1S/C15H10N2O/c18-15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17(14)15/h1-9,16H |
InChI Key |
QHFYYHVXZTVQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3NC4=CC=CC=C4N3C2=O |
Origin of Product |
United States |
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